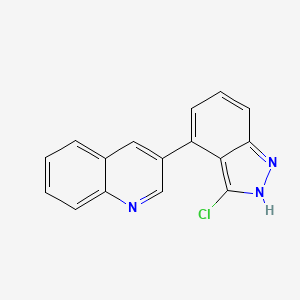
3-(3-chloro-1H-indazol-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-1H-indazol-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. The presence of the indazole moiety in this compound adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method involves the reaction of 3-chloro-1H-indazole with a suitable quinoline derivative under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-1H-indazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Various quinoline and indazole derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with different electronic properties.
Substitution Products: Derivatives with different substituents on the quinoline or indazole rings.
Scientific Research Applications
3-(3-Chloro-1H-indazol-4-yl)quinoline has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Chloro-1H-indazol-4-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(3-Chloro-1H-indazol-4-yl)quinoline is unique due to its specific structural features. Similar compounds include other quinoline and indazole derivatives, such as:
Quinoline derivatives: 4-chloroquinoline, 8-hydroxyquinoline
Indazole derivatives: 1H-indazole, 3-chloro-1H-indazole
These compounds share structural similarities but differ in their functional groups and potential biological activities. The unique combination of quinoline and indazole in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C16H10ClN3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
3-(3-chloro-2H-indazol-4-yl)quinoline |
InChI |
InChI=1S/C16H10ClN3/c17-16-15-12(5-3-7-14(15)19-20-16)11-8-10-4-1-2-6-13(10)18-9-11/h1-9H,(H,19,20) |
InChI Key |
MOXFMDJKWPWEES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC4=NNC(=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


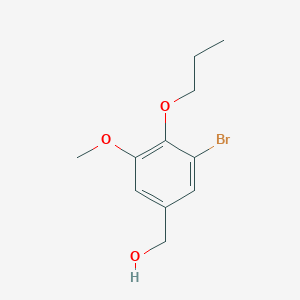

![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)
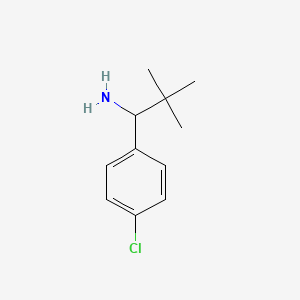
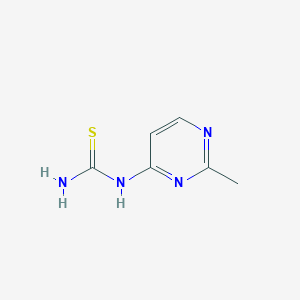

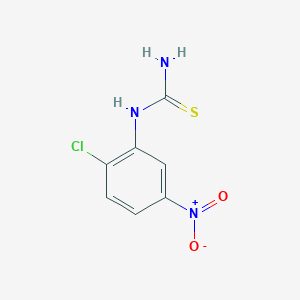
![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)
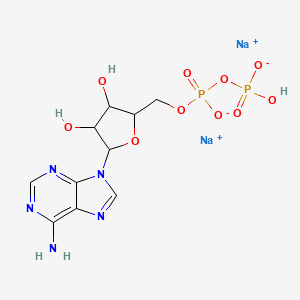
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
